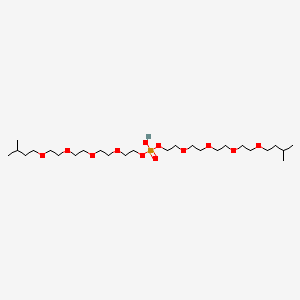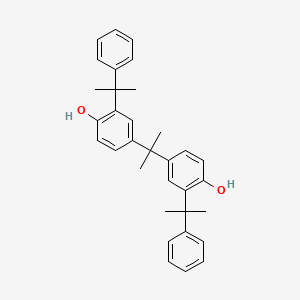
Phenol, 4,4'-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-], also known as Bisphenol A, is an organic synthetic compound with the chemical formula C15H16O2. It is a colorless solid that is soluble in organic solvents but poorly soluble in water. This compound is widely used in the production of polycarbonate plastics and epoxy resins, which are materials found in a variety of consumer goods, including water bottles, food containers, and medical devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] is typically synthesized through the condensation reaction of acetone with phenol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with phenol to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where phenol and acetone are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to promote the condensation reaction. The resulting product is purified through distillation and crystallization to obtain high-purity Bisphenol A .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitrated, sulfonated, and halogenated derivatives
Scientific Research Applications
Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the production of polycarbonate plastics and epoxy resins.
Biology: Studied for its endocrine-disrupting properties and its effects on biological systems.
Medicine: Investigated for its potential role in the development of certain diseases, such as cancer and diabetes.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] involves its interaction with estrogen receptors in the body. It mimics the structure of natural estrogen, allowing it to bind to estrogen receptors and activate or inhibit their signaling pathways. This can lead to various biological effects, including alterations in gene expression and disruption of endocrine functions .
Comparison with Similar Compounds
Similar Compounds
- Bisphenol S (BPS)
- Bisphenol F (BPF)
- Bisphenol AF (BPAF)
Comparison
Compared to its analogs, Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] is unique due to its widespread use and extensive research on its health effects. While Bisphenol S and Bisphenol F are also used in the production of plastics, they are considered to be less effective in mimicking estrogen and have different toxicological profiles. Bisphenol AF, on the other hand, has a higher thermal stability but is less commonly used .
Properties
CAS No. |
62764-03-8 |
|---|---|
Molecular Formula |
C33H36O2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
4-[2-[4-hydroxy-3-(2-phenylpropan-2-yl)phenyl]propan-2-yl]-2-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C33H36O2/c1-31(2,25-17-19-29(34)27(21-25)32(3,4)23-13-9-7-10-14-23)26-18-20-30(35)28(22-26)33(5,6)24-15-11-8-12-16-24/h7-22,34-35H,1-6H3 |
InChI Key |
NFGRQNKRGWZGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=C(C=CC(=C2)C(C)(C)C3=CC(=C(C=C3)O)C(C)(C)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


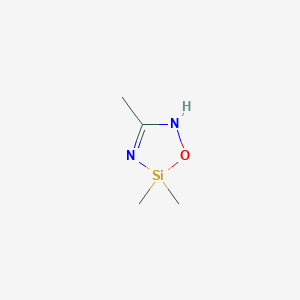
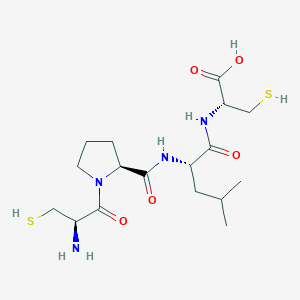
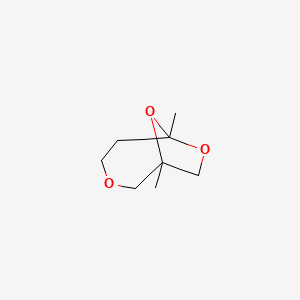
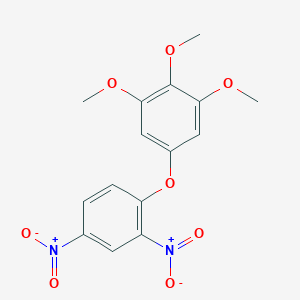
![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
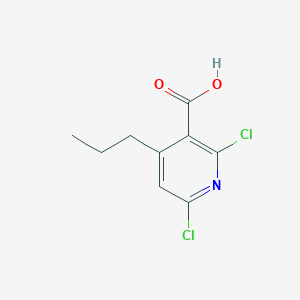
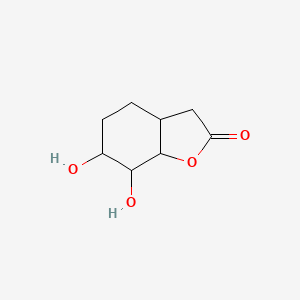
![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
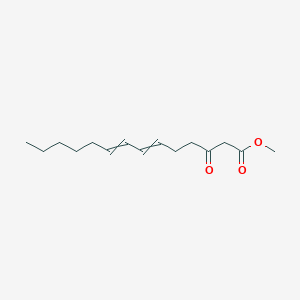
![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)
![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)


